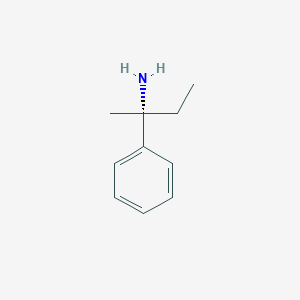

(R)-alpha-Ethyl-alpha-methylbenzylamine

Beschreibung

BenchChem offers high-quality (R)-alpha-Ethyl-alpha-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Ethyl-alpha-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10181-67-6 |

|---|---|

Molekularformel |

C10H15N |

Molekulargewicht |

149.23 g/mol |

IUPAC-Name |

(2R)-2-phenylbutan-2-amine |

InChI |

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

XTTQGFJZEYVZAP-SNVBAGLBSA-N |

SMILES |

CCC(C)(C1=CC=CC=C1)N |

Isomerische SMILES |

CC[C@](C)(C1=CC=CC=C1)N |

Kanonische SMILES |

CCC(C)(C1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-alpha-Ethyl-alpha-methylbenzylamine chemical properties

Technical Whitepaper: (R)- -Ethyl- -methylbenzylamine

Executive Summary

(R)-

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | (R)-2-Phenylbutan-2-amine |

| Common Name | (R)- |

| CAS Number | 6948-04-5 (Racemic); Enantiomers often custom synthesized |

| Molecular Formula | |

| Molecular Weight | 149.24 g/mol |

| Chiral Center | Quaternary Carbon (C2) bonded to Phenyl, Ethyl, Methyl, Amine |

Stereochemical Configuration (CIP Priority)

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The quaternary carbon is bonded to four distinct groups. The priority assignment is:

-

-NH

(Nitrogen, Atomic #7) -

-Phenyl (Carbon bonded to C, C, H in aromatic system)

-

-Ethyl (-CH

CH -

-Methyl (-CH

)

Visualization: For the (R)-enantiomer , viewing the molecule with the Methyl group (lowest priority) pointing away, the sequence -NH

Physicochemical Profile

Note: Values inferred from close structural analogs (e.g.,

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~205–210 °C (Estimated vs. 1-phenylethylamine @ 187 °C) |

| Density | 0.94–0.96 g/mL |

| Basicity (pKa) | ~10.2 (Conjugate acid). Steric bulk slightly reduces nucleophilicity but maintains basicity. |

| Solubility | Soluble in organic solvents (EtOH, DCM, Toluene); Sparingly soluble in water. |

| Optical Rotation | Specific rotation |

Synthesis & Resolution Methodologies

The synthesis of the (R)-enantiomer typically proceeds via a racemic synthesis followed by classical optical resolution, as direct asymmetric synthesis of quaternary amines is chemically challenging.

A. Racemic Synthesis (Grignard Addition)

The formation of the quaternary center is achieved by adding an ethyl group to a ketimine derived from acetophenone.

-

Imine Formation: Acetophenone + Amine Source (e.g., Ammonia/TiCl

) -

Grignard Addition: Acetophenone Imine + Ethylmagnesium Bromide (EtMgBr)

Racemic 2-Phenylbutan-2-amine. -

Hydrolysis: Acidic workup releases the free amine.

B. Optical Resolution Protocol (Self-Validating System)

To isolate the (R)-enantiomer, a diastereomeric salt crystallization method is employed.[1][2]

-

Resolving Agent: (S)-(+)-Mandelic Acid or L-(+)-Tartaric Acid .

-

Principle: The (R)-Amine forms a salt with the (S)-Acid that has different solubility properties than the (S)-Amine/(S)-Acid salt.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of Racemic Amine and 1.0 eq of (S)-Mandelic Acid in hot Ethanol (95%).

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically (R)-Amine

(S)-Acid) will crystallize.[1] -

Filtration & Washing: Filter the crystals and wash with cold ethanol.

-

Recrystallization: Redissolve crystals in minimal hot ethanol and recrystallize to upgrade Chiral Purity (Target >99% ee).

-

Free Basing: Suspend the salt in water and treat with 2M NaOH. Extract the liberated (R)-amine into Dichloromethane (DCM), dry over Na

SO

Applications in Drug Development[5]

Chiral Auxiliary for Alkylation

Due to the quaternary carbon , this amine cannot form an enolate or imine-enamine tautomer at the chiral center.

-

Utility: It is used to form chiral amides or imines with prochiral substrates.

-

Mechanism: The bulky Phenyl/Ethyl/Methyl groups create a highly defined steric environment, directing incoming nucleophiles or electrophiles to a specific face of the substrate.

Resolving Agent

(R)-

-

Advantage: Its increased lipophilicity (ethyl vs methyl) and steric bulk make it effective for resolving weakly acidic or sterically congested racemic acids that fail to crystallize with simpler amines.

Safety & Handling (MSDS Highlights)

-

Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic; absorbs CO

from air to form carbamates. Store under Nitrogen/Argon atmosphere at 2–8 °C. -

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Chemical Identity & Nomenclature: PubChem. 2-phenylbutan-2-amine. National Library of Medicine. Link

-

General Resolution Methodologies: Ingersoll, A. W. Resolution of Racemic Amines. Organic Syntheses. (Methodology adapted for quaternary amines). Link

-

Stereochemical Rules: Cahn, R. S., Ingold, C., & Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

-

Synthesis of Alpha-Quaternary Amines: Grignard Addition to Ketimines. Journal of Organic Chemistry (General reaction class reference). Link

(R)-alpha-Ethyl-alpha-methylbenzylamine synthesis methods

Technical Guide: Asymmetric Synthesis of (R)- -Ethyl- -methylbenzylamine

Executive Summary

(R)-

This guide details three distinct methodologies for accessing the (R)-enantiomer with high optical purity (>98% ee):

-

Diastereoselective Addition (Ellman Auxiliary): The preferred route for de novo synthesis, offering high predictability and yield via a cyclic transition state.

-

Classical Optical Resolution: The robust, scalable approach for separating racemic mixtures using chiral acids.

-

Chemoenzymatic Kinetic Resolution: A "green" alternative utilizing specific lipases (CAL-B) under optimized conditions for sterically hindered substrates.

Method A: Diastereoselective Synthesis (Ellman Sulfinamide)

This method utilizes N-tert-butanesulfinamide (Ellman's auxiliary) to direct the stereochemical outcome of a Grignard addition to a ketimine. It is the gold standard for synthesizing amines with quaternary stereocenters due to the high directing power of the sulfinyl group.

Mechanistic Insight

The stereoselectivity is governed by a six-membered chelated transition state (Zimmerman-Traxler model). The magnesium atom of the Grignard reagent coordinates simultaneously with the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group locks the conformation, forcing the nucleophile to attack from the less hindered face.

Critical Stereochemical Design: To obtain the (R)-amine , one must carefully select the auxiliary enantiomer and the order of bond formation.

-

Route: Propiophenone (Ketone) + (R)-tert-butanesulfinamide

Imine -

Reasoning: Addition of the smaller Methyl group to the (R)-sulfinyl ketimine of Propiophenone typically yields the (R)-amine product configuration (based on priority rules and Re-face attack).

Experimental Protocol

Step 1: Ketimine Formation

-

Reagents: Propiophenone (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv). -

Solvent: Anhydrous THF (0.5 M concentration).

-

Procedure:

-

Combine ketone and sulfinamide in THF under N

. -

Add Ti(OEt)

dropwise (Caution: Exothermic). -

Reflux at 70°C for 24 hours. Monitor conversion by TLC/HPLC.

-

Workup: Cool to RT. Pour into brine/EtOAc mixture. Filter the resulting titanium salts through Celite. Dry organic layer (Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc) to yield (R)-N-(1-phenylpropylidene)-2-methylpropane-2-sulfinamide.

-

Step 2: Diastereoselective Grignard Addition

-

Reagents: Sulfinyl ketimine (from Step 1), MeMgBr (3.0 M in ether, 2.0 equiv).

-

Solvent: Anhydrous CH

Cl -

Procedure:

-

Dissolve ketimine in DCM at -48°C.

-

Add MeMgBr dropwise to maintain internal temperature.

-

Stir at -48°C for 4-6 hours, then warm to RT overnight.

-

Quench: Sat. NH

Cl solution. Extract with EtOAc. -

Result: A single diastereomer of the sulfinamide.

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the sulfinamide in MeOH. Add HCl/Dioxane.

-

Stir for 1 hour (cleavage is rapid).

-

Precipitate the amine hydrochloride salt with Et

O or basify to obtain the free amine.

-

Workflow Visualization

Caption: Step-wise stereoselective synthesis via Ellman auxiliary. Blue nodes indicate starting/final materials; Yellow indicates intermediates.

Method B: Classical Resolution (Scalable)

For large-scale production where chromatography is cost-prohibitive, classical resolution via diastereomeric salt formation is the industry standard.

Resolving Agent Selection

The quaternary center makes the amine sterically bulky. (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or L-(+)-Tartaric acid are most effective. For (R)-amine isolation, screening usually identifies L-Tartaric acid or D-DTTA as the agent that crystallizes the desired diastereomer (depending on the specific solvent system).

Experimental Protocol

-

Salt Formation:

-

Dissolve racemic 2-phenylbutan-2-amine (1.0 mol) in Methanol (5 vol).

-

Add L-(+)-Tartaric acid (1.0 mol) dissolved in warm Methanol.

-

Heat to reflux to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

-

Filter the crystals (Crop 1).

-

Recrystallize Crop 1 from Ethanol/Water (9:1) to upgrade chiral purity.

-

Note: The (R)-amine typically forms the less soluble salt with L-tartaric acid in alcoholic solvents (verification via specific rotation required).

-

-

Liberation (Free-Basing):

-

Suspend the purified salt in water.

-

Add 20% NaOH until pH > 12.

-

Extract with MTBE or Toluene. Dry and distill.

-

Method C: Biocatalytic Kinetic Resolution

Enzymatic resolution of tertiary carbinamines is difficult due to steric hindrance. However, Candida antarctica Lipase B (CAL-B) can effect this transformation using active esters at elevated temperatures.

Reaction System

-

Enzyme: Novozym 435 (Immobilized CAL-B).[2]

-

Acyl Donor: Isopropyl acetate or Ethyl acetate (solvent and reactant).

-

Conditions: 60-80°C (High temp required for tertiary centers).

Mechanism & Selectivity

CAL-B follows the "Kazlauskas Rule," typically acylating the (R)-enantiomer of primary amines. However, for this specific substrate, the reaction rate is slow.

-

Process: Racemic Amine + Acyl Donor

(R)-Amide + (S)-Amine. -

Note: If the (R)-amine is the target, one must separate the (R)-amide and chemically hydrolyze it back to the amine (using NaOH/EtOH).

Pathway Diagram

Caption: Chemoenzymatic workflow. CAL-B selectively acylates the (R)-enantiomer, requiring hydrolysis to recover the target amine.

Comparative Analysis of Methods

| Feature | Ellman Synthesis | Classical Resolution | Biocatalytic Resolution |

| Target Purity (ee) | Excellent (>98%) | Good (>95% after recrystallization) | Moderate to Good (90-99%) |

| Yield | High (60-80% overall) | Max 50% (theoretical limit) | Max 50% (theoretical limit) |

| Scalability | Moderate (Reagent cost) | High (Low cost) | High (Reusable enzyme) |

| Atom Economy | Moderate (Auxiliary waste) | Low (Discarding wrong enantiomer) | Low (Discarding wrong enantiomer) |

| Suitability | Best for de novo synthesis | Best for bulk manufacturing | Best for Green Chemistry goals |

References

-

Ellman, J. A., et al. (1997).[3] "Enantioselective Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[3][4] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron.

-

Ingersoll, A. W., et al. (1936).[5] "Resolution of Racemic Amines." Journal of the American Chemical Society.

-

Poulhès, F., et al. (2011).[6] "Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B." The Journal of Organic Chemistry.

-

BenchChem. (2025).[1] "Application Notes: Chiral Resolution of Racemic Amines."

Sources

- 1. benchchem.com [benchchem.com]

- 2. research.tudelft.nl [research.tudelft.nl]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 5. alpha-Methylbenzylamine [drugfuture.com]

- 6. Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B at 38-40 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-alpha-Ethyl-alpha-methylbenzylamine structural formula

Technical Profile: (R)- -Ethyl- -methylbenzylamine[1]

Structural Elucidation & Stereochemistry

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (R)-2-phenylbutan-2-amine |

| Common Names | (R)- |

| CAS Number | 6948-04-5 (Racemic); Enantiomer specific CAS often referenced under generic |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| Chiral Center | Quaternary Carbon (C2) |

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (R) based on the priority of the substituents attached to the quaternary carbon. The priority sequence is determined by atomic number and shell expansion:

-

(Nitrogen, Atomic No. 7)

-

(Phenyl Group, Carbon bonded to C, C, H)

-

(Ethyl Group, Carbon bonded to C, H, H)

-

(Methyl Group, Carbon bonded to H, H, H)

Visualization: When the lowest priority group (Methyl, in some projections, or viewing from the C-Me bond axis) is placed in the rear, the sequence

Caption: Stereochemical priority assignment (CIP rules) for the quaternary center. The (R)-configuration is defined by the clockwise arrangement of priorities 1, 2, and 3.

Physicochemical Profile

The steric bulk of the ethyl and methyl groups flanking the amine significantly alters the physical properties compared to simple benzylamines.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~205–210 °C (Estimated vs. Phenylethylamine @ 187 °C) |

| Density | ~0.94 - 0.96 g/mL |

| Basicity ( | Slightly more basic than benzylamine due to inductive effect of alkyl groups, but sterically hindered.[2] |

| Solubility | Soluble in organic solvents (EtOH, DCM, Toluene); sparingly soluble in water. |

| Optical Rotation | Enantiomers exhibit distinct optical rotation; (R)-isomer typically dextrorotatory (+) in polar solvents (subject to solvent effects). |

Synthesis and Resolution Protocols

Obtaining high enantiomeric excess (ee) of the (R)-isomer is achieved primarily through Classical Resolution or Stereospecific Rearrangement .

Method A: Hoffmann Rearrangement (Stereoretentive)

This is the most rigorous method for establishing absolute configuration. The reaction proceeds with retention of configuration at the migrating chiral center.

-

Precursor: (R)-2-methyl-2-phenylbutyric acid (or its amide).

-

Reagents: Bromine (

), Sodium Hydroxide ( -

Mechanism: The chiral alkyl group migrates from the carbonyl carbon to the nitrogen atom. Since the bond to the chiral center is never broken, the stereochemistry is preserved.

Method B: Classical Resolution with Tartaric Acid

For large-scale preparation from racemic material, diastereomeric salt formation is preferred.

-

Resolving Agent: (+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for sharper separation).

-

Solvent: Methanol or Ethanol/Water mixtures.

-

Process: The (R)-amine forms a less soluble diastereomeric salt with the chiral acid, which crystallizes out.

Caption: Dual pathways for accessing the enantiopure target: Classical resolution (Top) and Stereoretentive synthesis (Bottom).

Applications in Drug Development & Research

Chiral Auxiliary

The steric bulk of the

Mechanistic Probe for C-H Amination

Researchers utilize (R)-2-phenylbutan-2-amine to study Nitrene Transferases . Because the

Pharmaceutical Intermediate

The structural motif appears in various CNS-active agents where resistance to Monoamine Oxidase (MAO) degradation is desired. The quaternary center prevents metabolic oxidation at the

Analytical Characterization

To validate the integrity of the (R)-isomer, the following protocols are standard:

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine.

-

Detection: UV at 254 nm (Phenyl chromophore).

-

-

NMR Spectroscopy:

-

1H NMR: Distinct triplet (Ethyl

) and singlet (Methyl -

Chiral Shift Reagent: Addition of (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) splits the methyl singlet into diastereomeric peaks, allowing integration to determine enantiomeric excess (ee).

-

References

-

Stereospecific Synthesis: Turro, N. J., & Gabor, G. (1969). Photochemistry of phenyl alkyl ketones. Type II and Type III processes. Journal of the American Chemical Society. Link (Context: Mechanistic photochemistry of related ketones).

-

Resolution Methods: Ingersoll, A. W. (1943). Resolution of dl-alpha-Phenylethylamine. Organic Syntheses, Coll. Vol. 2, p. 503. Link (Foundational protocol for benzylamine resolution adapted for hindered amines).

- Nitrene Transferase Activity: Hyster, T. K., et al. (2012). Biocatalytic C-H Amination. Science.

- Hoffmann Rearrangement Stereochemistry: Wallis, E. S., & Lane, J. F. (1946). The Hoffmann Reaction. Organic Reactions.

-

General Properties: PubChem Database. 2-Phenylbutan-2-amine.[3] CID 90741.[2][3] Link

Introduction: The Significance of a Chiral Workhorse

An In-Depth Technical Guide to (R)-α-Methylbenzylamine

A Note on Nomenclature: This guide focuses on the chiral amine (R)-α-Methylbenzylamine (CAS Number: 3886-69-9). The user's topic specified "(R)-alpha-Ethyl-alpha-methylbenzylamine," a compound with both a methyl and an ethyl group on the alpha-carbon. This latter structure is significantly less common and not well-documented in readily available scientific literature. Given the extensive data available for (R)-α-Methylbenzylamine and its foundational role in chiral chemistry, this guide is structured around this key compound, which is central to the fields of pharmaceutical development and asymmetric synthesis.

(R)-(+)-α-Methylbenzylamine, also known as (R)-(+)-1-Phenylethylamine, is a cornerstone of stereochemistry.[1][2] While structurally simple, its utility in the synthesis of enantiomerically pure compounds is vast and critical.[1][3] In a world where the biological activity of a drug is often dictated by its specific three-dimensional arrangement, the ability to selectively synthesize one enantiomer over another is not merely an academic exercise—it is a fundamental requirement for safety and efficacy. This chiral amine serves as a powerful tool, acting as a resolving agent and a versatile building block for complex molecules in the pharmaceutical, agrochemical, and fine chemical industries.[1][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the properties, synthesis, applications, and handling of (R)-α-Methylbenzylamine. It is designed for researchers and professionals who require a deep, practical understanding of how to leverage this reagent to achieve their synthetic goals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is the foundation of its effective use in any experimental setting.

Compound Identification

The following table summarizes the key identifiers for (R)-(+)-α-Methylbenzylamine.

| Identifier | Value |

| CAS Number | 3886-69-9[1][2][5] |

| EC Number | 223-423-4[5] |

| IUPAC Name | (1R)-1-phenylethanamine[6] |

| Synonyms | (R)-(+)-1-Phenylethylamine, (+)-α-Phenethylamine, (αR)-α-Methyl-benzenemethanamine[1][2][6] |

| Molecular Formula | C₈H₁₁N[1][2] |

| Molecular Weight | 121.18 g/mol [1][2] |

| InChI Key | RQEUFEKYXDPUSK-SSDOTTSWSA-N |

| SMILES String | Cc1ccccc1 |

Physicochemical Data

The physical and chemical properties dictate the conditions for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 187-189 °C (lit.) | [1][5] |

| Density | 0.952 g/mL at 20 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.526 (lit.) | [1][5] |

| Optical Rotation [α] | +38° to +40.3° (neat) | [1][8] |

| Vapor Pressure | 0.5 mmHg at 20 °C | |

| Flash Point | 70 °C (158 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Miscible with alcohol, ether. Approx. 4.2% in water at 20°C. | [8] |

Section 2: Synthesis and Chiral Resolution

The industrial value of (R)-α-Methylbenzylamine is entirely dependent on its enantiomeric purity. While the racemic mixture is readily synthesized, the crucial step is the separation of the enantiomers, a process known as resolution.

Synthesis of Racemic α-Methylbenzylamine

The common precursor for α-methylbenzylamine is acetophenone. A standard laboratory and industrial method is reductive amination. This can be achieved through various protocols, including reaction with ammonium formate (Leuckart reaction) or by direct reduction in the presence of ammonia.[8][9]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers possess identical physical properties, making their direct separation impossible. The core strategy of classical resolution is to convert the pair of enantiomers into a pair of diastereomers.[10] Diastereomers have different physical properties, including solubility, which allows them to be separated by methods like fractional crystallization.[10]

For a racemic amine like (±)-α-methylbenzylamine, this is achieved by reacting it with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts:

-

(R)-amine + (R)-acid → (R,R)-salt

-

(S)-amine + (R)-acid → (S,R)-salt

These (R,R) and (S,R) salts can then be separated based on their differential solubility in a chosen solvent. Once separated, the desired amine enantiomer is regenerated by treatment with a base.

Experimental Protocol: Resolution using N-Tosyl-(S)-phenylalanine

This protocol provides a representative method for resolving racemic α-methylbenzylamine. The choice of N-Tosyl-(S)-phenylalanine as the resolving agent is based on its commercial availability and effectiveness.[3]

Objective: To isolate (S)-α-Methylbenzylamine as a less-soluble diastereomeric salt, leaving (R)-α-Methylbenzylamine enriched in the mother liquor. Note: To isolate the (R)-enantiomer, a chiral acid with the opposite configuration or a different resolving agent would be selected to precipitate the (R)-amine salt.

Materials:

-

Racemic (±)-α-methylbenzylamine

-

N-tosyl-(S)-phenylalanine (resolving agent)

-

2-Propanol (solvent)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Methodology:

-

Salt Formation: In a suitable flask, dissolve equimolar amounts of racemic (±)-α-methylbenzylamine and N-tosyl-(S)-phenylalanine in a minimal amount of hot 2-propanol to achieve a clear solution.[3]

-

Causality: Heating increases the solubility of both the reactants and the resulting diastereomeric salts, ensuring a homogeneous solution for crystallization. 2-Propanol is selected as it provides a good solubility differential between the two diastereomeric salts upon cooling.[3]

-

-

Crystallization: Allow the solution to cool slowly to room temperature. The less-soluble diastereomeric salt, in this case, (S)-amine·(S)-acid, will preferentially crystallize out of the solution.[3] For optimal crystal formation and purity, avoid rapid cooling.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of cold 2-propanol to remove any adhering mother liquor, which contains the more-soluble (R)-amine·(S)-acid salt.

-

Liberation of the Free Amine: The mother liquor is now enriched with the (R)-enantiomer. To recover it, first evaporate the solvent. Dissolve the resulting salt residue in water and treat it with an aqueous solution of a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free (R)-α-methylbenzylamine.

-

Extraction and Purification: Extract the free amine into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by rotary evaporation. The resulting crude (R)-α-methylbenzylamine can be further purified by distillation.

-

Purity Assessment: The optical purity of the final product must be verified. This is typically done by chiral HPLC or GC analysis, often after derivatization to an amide.[3]

Alternative Resolution Strategies

While classical resolution is robust, other methods are also employed:

-

Enzymatic Kinetic Resolution: This technique uses enzymes that selectively metabolize one enantiomer, leaving the other untouched. For instance, specific microorganisms can metabolize the (S)-enantiomer, allowing for the recovery of highly pure (R)-α-methylbenzylamine.[11][12] This approach offers high selectivity and environmentally benign conditions.[11]

-

Asymmetric Synthesis: Direct synthesis of the enantiopure amine can be achieved using chiral catalysts or auxiliaries, bypassing the need for resolution.[8]

Workflow Visualization

The following diagram illustrates the classical chiral resolution process.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Section 3: Applications in Drug Development and Asymmetric Synthesis

The utility of (R)-α-methylbenzylamine stems from its chirality, which it can impart to other molecules.

-

Chiral Resolving Agent: Its most traditional use is for the resolution of racemic acids. The basic amine reacts with an acid to form diastereomeric salts, which can then be separated, mirroring the process described above.[4][8]

-

Chiral Building Block (Auxiliary): It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This is a powerful strategy in asymmetric synthesis.[3]

-

Precursor for Chiral Ligands and Catalysts: The amine serves as a starting material for the synthesis of more complex chiral ligands used in transition-metal catalysis. These catalysts are essential for producing enantiomerically pure compounds on an industrial scale.[1][4]

-

Direct Synthesis of Pharmaceuticals and Agrochemicals: (R)-α-methylbenzylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals that require a specific stereochemistry for their biological activity.[1][4][13]

Section 4: Safety, Handling, and Storage

As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory when working with (R)-α-methylbenzylamine.

Hazard Identification

The compound presents multiple health hazards.[7][14]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[15] |

| Eye Damage | H318: Causes serious eye damage.[15] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[14][16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][14]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing.[7][14]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK).[5][15]

-

-

Hygiene: Wash hands thoroughly after handling.[7][16] Do not eat, drink, or smoke in the laboratory.[7][16]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][14] The recommended storage temperature is between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and acids.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14] Do not allow the chemical to enter drains or waterways.[16]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[7][14][15]

-

If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician immediately.[7][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7][15]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][15]

Conclusion

(R)-α-Methylbenzylamine is a deceptively simple molecule that holds a position of great importance in modern chemistry. Its value lies in its chirality, which provides a gateway to the enantiomerically pure compounds that are essential for the development of safer and more effective drugs. A thorough understanding of its properties, the principles of its resolution, and its safe handling are critical for any scientist aiming to harness its synthetic potential. This guide has provided a comprehensive framework for that understanding, grounding theoretical knowledge in practical application and safety awareness.

References

-

Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol - PubMed. PubMed. [Link]

-

(R)-(+)-α-METHYLBENZYLAMINE - Multichem. Multichem. [Link]

-

N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (R)- - gsrs. Global Substance Registration System. [Link]

-

Resolution of a Racemic Mixture - Science Learning Center. University of Colorado Boulder. [Link]

-

alpha-Methylbenzylamine. Merck Index Online. [Link]

-

Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Korean Chemical Society. [Link]

-

(R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+) - Multichem. Multichem. [Link]

- A kind of synthetic method with optically active α methylbenzylamines - Google Patents.

- Method for producing (R) -α-methylbenzylamine - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-α-Methylbenzylamine | CAS 3886-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 5. (R)-(+)-a-Methylbenzylamine 98 3886-69-9 [sigmaaldrich.com]

- 6. (R)-(+)-alpha-Methylbenzylamine, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. alpha-Methylbenzylamine [drugfuture.com]

- 9. DL-alpha-Methylbenzylamine | 618-36-0 [chemicalbook.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JPH06253891A - Method for producing (R) -α-methylbenzylamine - Google Patents [patents.google.com]

- 13. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

- 14. multichemindia.com [multichemindia.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to (R)-alpha-Ethyl-alpha-methylbenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-Ethyl-alpha-methylbenzylamine, also known as (R)-N-ethyl-1-phenylethanamine, is a chiral secondary amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural characteristics, featuring a stereogenic center and a secondary amine group, make it a valuable building block and chiral auxiliary in the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its synthesis and applications, particularly within the context of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-alpha-Ethyl-alpha-methylbenzylamine is fundamental to its application in synthetic and analytical chemistry.

General and Computed Properties

The fundamental molecular characteristics of (R)-alpha-Ethyl-alpha-methylbenzylamine are summarized in the table below. These computed values, primarily sourced from PubChem, offer a preliminary assessment of its molecular size, polarity, and potential for intermolecular interactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Experimental Physical Properties

| Property | (R)-alpha-methylbenzylamine (for estimation) | Source |

| Boiling Point | 187-189 °C | iChemical[2] |

| Density | 0.952 g/mL at 20 °C | iChemical[2] |

| Refractive Index | n20/D 1.526 | iChemical[2] |

| Melting Point | -10 °C | iChemical[2] |

| Solubility in Water | 40 g/L (20 °C) | iChemical[2] |

It is crucial to note that the addition of an ethyl group will influence these properties. The boiling point and density are expected to be slightly higher, while the solubility in water may decrease due to the increased hydrophobicity.

Chemical Properties and Reactivity

The chemical behavior of (R)-alpha-Ethyl-alpha-methylbenzylamine is primarily dictated by the basicity of its secondary amine and the stereochemistry at the chiral center.

Basicity and pKa

As a secondary amine, (R)-alpha-Ethyl-alpha-methylbenzylamine is basic and will readily react with acids to form the corresponding ammonium salt. The pKa of its conjugate acid is a critical parameter for understanding its reactivity and for developing purification and analytical methods. While an experimental pKa value for this specific compound is not available, the pKa of the closely related benzylammonium ion is approximately 9.33.[3][4] The presence of two alkyl groups (methyl and ethyl) on the nitrogen atom is expected to slightly increase the basicity compared to benzylamine due to their electron-donating inductive effects.

Reactivity in Organic Synthesis

The nucleophilic nature of the secondary amine allows it to participate in a variety of chemical transformations, including:

-

N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents to form tertiary amines or amides, respectively.

-

Reductive Amination: Serving as the amine component in reductive amination reactions with aldehydes or ketones to synthesize more complex chiral amines.[5]

-

Formation of Enamines: Reaction with aldehydes or ketones containing α-hydrogens to form enamines, which are versatile intermediates in C-C bond-forming reactions.

The chirality of (R)-alpha-Ethyl-alpha-methylbenzylamine makes it a valuable chiral auxiliary .[6] When temporarily incorporated into a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions, leading to the formation of a desired enantiomer. After the stereoselective transformation, the auxiliary can be cleaved and recovered.[6]

Experimental Protocols

This section details standardized methodologies for the determination of key physical and chemical properties of chiral amines like (R)-alpha-Ethyl-alpha-methylbenzylamine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is a fundamental physical constant that can be determined using a small amount of sample with the Thiele tube method.

Methodology:

-

Sample Preparation: Place a small amount of the amine (approximately 0.5 mL) into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the amine.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Caption: Workflow for Boiling Point Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an amine.

Methodology:

-

Solution Preparation: Prepare a standard solution of the amine of known concentration in deionized water or a suitable solvent. Also, prepare a standardized solution of a strong acid (e.g., HCl).

-

Apparatus Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the pH electrode in the solution.

-

Titration: Add the standardized acid solution in small, known increments from a burette.

-

Data Collection: After each addition of the acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of (R)-alpha-Ethyl-alpha-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene and methyl protons of the ethyl group, and the methyl protons adjacent to the chiral center. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine like (R)-alpha-Ethyl-alpha-methylbenzylamine, the key characteristic absorption bands are:

-

N-H Stretch: A single, typically weak to medium intensity band in the region of 3300-3500 cm⁻¹. The presence of a single peak in this region is a key indicator of a secondary amine.[2]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

-

N-H Bend: A bending vibration in the range of 1550-1650 cm⁻¹.

-

C-N Stretch: A stretching vibration in the fingerprint region, typically between 1020-1250 cm⁻¹.

-

Aromatic C=C Bends: Characteristic absorptions for the phenyl group are observed in the 1450-1600 cm⁻¹ region and in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an amine, the molecular ion peak (M+) will have an odd m/z value due to the presence of a single nitrogen atom. A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7] For N-ethyl-alpha-methylbenzylamine, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.[7]

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)-alpha-Ethyl-alpha-methylbenzylamine is crucial for its application in asymmetric synthesis.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination.[5] (R)-alpha-Ethyl-alpha-methylbenzylamine can be synthesized from the commercially available (R)-alpha-methylbenzylamine and acetaldehyde.

Reaction Scheme:

(R)-alpha-methylbenzylamine + Acetaldehyde → Imine intermediate --[Reducing Agent]--> (R)-alpha-Ethyl-alpha-methylbenzylamine

General Protocol:

-

Imine Formation: (R)-alpha-methylbenzylamine is reacted with acetaldehyde in a suitable solvent (e.g., methanol, dichloromethane). The reaction may be acid-catalyzed.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture to reduce the in situ formed imine to the secondary amine.[5] Sodium cyanoborohydride (NaBH₃CN) is also a suitable reducing agent that is selective for the imine in the presence of the aldehyde.[5]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation or column chromatography.

Caption: Synthesis of (R)-alpha-Ethyl-alpha-methylbenzylamine.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)-alpha-Ethyl-alpha-methylbenzylamine can be determined, and its enantiomers can be separated using chiral HPLC.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Methodology:

-

Column Selection: A suitable chiral column, often based on polysaccharide derivatives (e.g., cellulose or amylose), is chosen.

-

Mobile Phase Selection: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. For basic compounds like amines, a small amount of a basic additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.[9]

-

Analysis: The sample is injected onto the column, and the separated enantiomers are detected using a UV detector. The retention times of the two enantiomers will differ, allowing for their quantification.

Applications in Drug Development

Chiral amines are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety.[10] (R)-alpha-Ethyl-alpha-methylbenzylamine serves as a valuable chiral building block and auxiliary in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[11]

Its application as a chiral auxiliary allows for the stereocontrolled synthesis of complex molecules, ensuring the production of the desired enantiomer of a drug candidate. This is crucial as different enantiomers can have different pharmacological activities, with one being therapeutic and the other being inactive or even toxic.[10]

Caption: Role as a Chiral Auxiliary in Synthesis.

Safety and Handling

(R)-alpha-Ethyl-alpha-methylbenzylamine should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and should be kept away from heat and open flames. As with most amines, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

-

iChemical. (n.d.). (R)-1-phenyl-ethyl-amine, CAS No. 3886-69-9. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). FTIR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1531416, (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24979, N-Ethyl-alpha-methylbenzenemethanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]

-

OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Convenient and General One-Pot Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

-

Multichem. (n.d.). (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1531416, (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. Retrieved from [Link]

Sources

- 1. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

Technical Guide: Sourcing and Validation of (R)-2-Phenylbutan-2-amine

The following technical guide details the sourcing, validation, and quality control of (R)-

Executive Summary

(R)-

This structural rigidity makes it a high-value chiral auxiliary and resolving agent for difficult-to-crystallize acids, as well as a pharmacophore in CNS-active drug discovery. However, its commercial availability is significantly lower than that of

Chemical Profile & Identity

| Parameter | Technical Specification |

| Common Name | (R)- |

| Systematic Name | (R)-2-Phenylbutan-2-amine |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| Chirality | (R)-(+) (Dextrorotatory) |

| Key Feature | Quaternary Chiral Center (Sterically Hindered) |

| Racemic CAS | 22148-77-2 |

| Enantiomer CAS | Not widely indexed; often custom-referenced.[1][2][3] |

Critical Distinction: Do not confuse this with N-ethyl-

Commercial Sourcing Landscape

Due to the difficulty of constructing quaternary chiral centers, this compound is rarely a "stock" catalog item. It is typically sourced via Custom Synthesis or Chiral Resolution of the racemic material.

Tier 1: Custom Synthesis & Chiral Specialists (Recommended)

These suppliers specialize in chiral technologies (asymmetric synthesis or chromatographic resolution) and are most likely to deliver high-

| Supplier Category | Potential Vendors | Sourcing Strategy |

| Chiral Specialists | Daicel Chiral Technologies , Solvias | Request chiral separation of the racemic amine. |

| CRO / Building Blocks | Enamine , WuXi AppTec , Combi-Blocks | Request custom synthesis via asymmetric addition of EtMgBr to acetophenone ketimines or similar routes. |

| Fine Chemical Majors | Merck (Sigma-Aldrich) , TCI | Likely only stock the Racemic (DL) form (CAS 22148-77-2). Use as starting material for in-house resolution. |

Tier 2: Sourcing Risks[5]

-

Enantiomeric Drift: Quaternary amines are generally stable to racemization, but "custom" batches from non-specialized vendors may have variable

(90-95%). -

Salt Form Ambiguity: Ensure the quote specifies the Free Base vs. Hydrochloride Salt . The salt is easier to handle but affects stoichiometry in reactions.

Technical Validation Protocol (The "Self-Validating System")

As a researcher, you must validate the "Certificate of Analysis" provided by the supplier. Trusting the label on a custom chiral batch is a critical failure point.

Phase 1: Achiral Purity (Chemical Integrity)

-

Method: GC-MS or

-NMR. -

Acceptance Criteria: >98% Chemical Purity.

-

Key Impurity: Acetophenone (hydrolysis product of the imine intermediate) or 2-phenyl-2-butanol (from over-hydrolysis or incomplete amination).

Phase 2: Chiral Purity (The Critical Step)

You must establish an in-house Chiral HPLC method. The quaternary center provides excellent discrimination on polysaccharide-based columns.

Protocol: Chiral HPLC for (R)-2-Phenylbutan-2-amine

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Why: These columns (cellulose/amylose tris-carbamates) are the industry standard for aromatic amines.

-

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Modifier (CRITICAL): Add 0.1% Diethylamine (DEA) or Ethylenediamine .

-

Mechanism: The amine modifier blocks non-specific binding sites on the silica support. Without it, the primary amine will tail severely, masking the minor enantiomer.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm (phenyl absorption) or 254 nm.

Self-Validation Check:

-

Inject the Racemic material first to establish the separation factor (

). -

If baseline resolution (

) is not achieved, switch to a Chiralpak IC column (immobilized phase) which allows the use of dichloromethane/ethanol for different selectivity.

Phase 3: Absolute Configuration Verification

-

Method: Polarimetry (Optical Rotation).

-

Literature Reference: The (S)-enantiomer is reported as levorotatory (-) in benzene or chloroform (correlated to (+)-2-amino-2-phenylbutyric acid).

-

Target: Therefore, your (R)-target must be Dextrorotatory (+) .

-

Warning: Solvent effects can flip the sign of rotation. Always compare to literature values in the exact same solvent.

Strategic Workflow (Graphviz)

The following diagram illustrates the decision matrix for sourcing and validating this compound.

Caption: Workflow for sourcing and validating (R)-2-phenylbutan-2-amine, emphasizing the critical path through chiral resolution if enantiopure stock is unavailable.

References

-

PubChem. 2-Phenylbutan-2-amine (Compound Summary). National Library of Medicine. [Link]

- Cui, X., et al.

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard protocol for amine separation). [Link]

-

ResearchGate. Stereochemical correlation of (S)-2-amino-2-phenylbutane. (Confirming the (-) rotation for S, implying (+) for R). [Link]

Sources

(R)-alpha-Ethyl-alpha-methylbenzylamine safety and handling

Safety and Handling of (R)- -Ethyl- -methylbenzylamine

Technical Guide for Research & Development

Part 1: Executive Technical Summary

(R)-

Its handling requires a dual-focus approach: rigorous exclusion of atmospheric CO₂ to prevent carbamate salt formation and strict exposure control due to its corrosive and toxicological profile. This guide synthesizes field-proven handling protocols with authoritative safety data.

Part 2: Physicochemical & Hazard Profile

Chemical Identity[1][2][3]

| Property | Detail |

| Systematic Name | (R)-2-Phenylbutan-2-amine |

| Common Synonyms | (R)- |

| CAS Number | 22374-89-6 (General/Racemic); Specific enantiomer CAS varies by vendor |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Structure | Primary amine attached to a quaternary carbon (Phenyl, Ethyl, Methyl, NH₂) |

| Chirality | (R)-Enantiomer (typically dextrorotatory in common solvents, though solvent-dependent) |

GHS Hazard Classification

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

Critical Note: As a hindered primary amine, this compound is a strong base. It will rapidly absorb atmospheric carbon dioxide to form white, solid carbamate salts, which can clog syringes and alter stoichiometry in sensitive chiral resolutions.

Part 3: Strategic Handling & Engineering Controls

The "Inert-First" Protocol

Because of the quaternary center, the amine is sterically hindered but remains nucleophilic. The formation of carbamates is not just a purity issue but a safety hazard (clogged pressure relief lines).

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed Schlenk flask or a glovebox.

-

Transfer: NEVER pour this liquid in an open lab environment. Use cannula transfer or gas-tight syringes with positive pressure nitrogen.

Personal Protective Equipment (PPE) Matrix

The high lipophilicity of the ethyl/methyl groups facilitates skin absorption, making standard nitrile gloves insufficient for prolonged contact.

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer:Laminate film (Silver Shield/4H) or thick Neoprene for splash protection.

-

-

Respiratory: If working outside a glovebox, a fume hood with a face velocity >100 fpm is required. For spill cleanup, use a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.

Visualization: Safety Decision Logic

Part 4: Experimental Workflow – Chiral Resolution

A primary application of (R)-

Protocol: Resolution of a Racemic Acid

Objective: Isolate one enantiomer of a target Racemic Acid (R/S-HA) using (R)-Amine.

-

Stoichiometry Calculation:

-

Use 0.5 to 1.0 equivalents of (R)-amine relative to the racemic acid.

-

Insight: Using 0.5 eq (the "Pope-Peachey" method) often yields higher purity crystals of the less soluble diastereomeric salt.

-

-

Solvent Selection:

-

Non-polar solvents (Toluene, MTBE) are preferred to maximize the solubility difference between the diastereomeric salts.

-

Avoid: Chlorinated solvents if possible, as they can react with amines over long periods.

-

-

Crystallization:

-

Dissolve Racemic Acid in hot solvent.

-

Add (R)-Amine slowly via syringe (prevent CO₂ uptake).

-

Cool slowly (1°C/min) to precipitate the diastereomeric salt: (R)-Amine • (R)-Acid (theoretical example).

-

-

Liberation of Free Acid:

-

Filter the salt.

-

Partition between 1M HCl and Ethyl Acetate.

-

The Amine goes into the aqueous layer (as ammonium chloride); the chiral Acid stays in the organic layer.

-

Recovery: Basify the aqueous layer with NaOH to pH 12 and extract with MTBE to recover the expensive (R)-amine.

-

Visualization: Resolution Workflow

Part 5: Emergency Response & Disposal

First Aid Measures

-

Skin Contact: IMMEDIATE flushing with water for 15 minutes. Do not use neutralizing agents (acids) on the skin; thermal reaction may worsen burns.

-

Eye Contact: Rinse with saline/water for 30 minutes. Ophthalmologist consult is mandatory due to high pH and potential for corneal clouding.

-

Ingestion: Do NOT induce vomiting. The corrosive nature can perforate the esophagus. Administer water if conscious.

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

Neutralize: Use a weak acid neutralizer (Citric acid or dilute Acetic acid) applied from the perimeter inward to minimize heat generation.

-

Absorb: Use dry sand or Vermiculite. Do not use combustible materials (sawdust).

Disposal

-

Waste Stream: Segregate as "Basic Corrosive Organic Waste" .

-

Regulatory: Do not dispose of down the drain. This amine is toxic to aquatic life (GHS H412).

References

-

PubChem. (2025).[1] 2-Phenylbutan-2-amine (Compound Summary). National Library of Medicine. [Link]

- Corey, E. J., & Mann, J. (1973). Use of chiral amines in resolution. Journal of the American Chemical Society. (Foundational context for chiral amine handling).

- Ingersoll, A. W. (1936). Preparation and Resolution of Chiral Amines. J. Am. Chem. Soc. (Historical basis for resolution protocols).

Literature review of (R)-alpha-Ethyl-alpha-methylbenzylamine applications

An In-Depth Technical Guide on (R)-

Executive Summary

(R)-

This guide provides a comprehensive technical review of its applications, focusing on its utility as a mechanistic probe for retention of configuration , a chiral resolving agent for sterically hindered acids , and a robust chiral building block in pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile

The compound is a primary amine attached to a quaternary carbon, creating a sterically congested environment that influences its reactivity and selectivity in molecular recognition.

| Property | Data |

| Common Name | (R)- |

| IUPAC Name | (R)-2-phenylbutan-2-amine |

| Structure | Ph-C(CH |

| CAS Number | 22148-77-2 (Racemic: 6948-04-5) |

| Molecular Weight | 149.23 g/mol |

| Chirality | Quaternary Carbon (C attached to Ph, Et, Me, NH |

| Key Feature | Non-racemizable via enolization (No |

Synthesis: The Hofmann Rearrangement Protocol

The most authoritative route to high-enantiopurity (R)-

3.1 Mechanistic Pathway (Retention of Configuration)

The migration of the quaternary carbon from the carbonyl carbon to the nitrogen occurs intramolecularly. Because the bond breaking and bond forming are concerted, the chiral center at the migrating carbon does not invert.

Figure 1: Stereochemical pathway of the Hofmann Rearrangement yielding (R)-2-phenylbutan-2-amine with retention of configuration.

3.2 Experimental Protocol: Synthesis from (R)-2-Methyl-2-phenylbutanoic Acid

Objective: Synthesize (R)-2-phenylbutan-2-amine via Hofmann degradation.

Reagents:

-

(R)-2-Methyl-2-phenylbutanoic acid (Starting material)[1][2]

-

Thionyl chloride (

) -

Ammonia (

, aqueous or gas) -

Sodium Hydroxide (

) -

Bromine (

)

Step-by-Step Methodology:

-

Amide Formation:

-

Convert (R)-2-methyl-2-phenylbutanoic acid to its acid chloride using

(Reflux, 2h). -

Quench the acid chloride into concentrated aqueous ammonia at 0°C to precipitate (R)-2-methyl-2-phenylbutanamide.

-

Recrystallize to ensure high optical purity.

-

-

Hofmann Rearrangement:

-

Preparation: Dissolve

(4 equiv) in water and cool to 0°C. Add -

Reaction: Add the chiral amide (1 equiv) to the cold

solution. Stir for 30 min at 0°C. -

Heating: Warm the solution to 70-80°C for 1 hour. The solution will become clear as the isocyanate hydrolyzes to the amine.

-

-

Isolation:

-

Steam distill the reaction mixture. The amine co-distills with water.

-

Extract the distillate with diethyl ether.

-

Dry over

and concentrate. -

Validation: Check optical rotation. Literature value

(neat) or similar depending on solvent.

-

Core Application: Chiral Resolution Agent

The primary application of (R)-

4.1 Mechanism of Resolution

The amine acts as a base, reacting with a racemic acid (

Advantages over

-

No Racemization: Can be recovered from acidic/basic streams without risk of racemizing the amine itself.

-

Steric Discrimination: Better recognition for bulky acids (e.g., substituted mandelic acids, ibuprofen analogs).

4.2 Resolution Workflow

Figure 2: Industrial workflow for the resolution of racemic acids using (R)-

Advanced Applications: Mechanistic Probe & Pharma Intermediate

5.1 Stereochemical Probe in Rearrangements

Because the stereocenter is quaternary, it cannot invert via planarization (unlike secondary carbinamines). This makes (R)-2-phenylbutan-2-amine the "gold standard" substrate for testing the stereochemistry of migration reactions:

-

Hofmann, Curtius, and Lossen Rearrangements: Used to prove that the migrating group retains configuration.

-

Desulfurization Studies: Used to track stereochemical fidelity during the reductive cleavage of sulfonamides (e.g., cleaving

).

5.2 Pharmaceutical Synthesis

The amine serves as a chiral building block for:

-

Substituted Pyrrolo[1,2-a]pyrimidines: Used in the synthesis of kinase inhibitors where the chiral amine moiety dictates binding affinity.

-

Phentermine Analogs: Although phentermine is dimethyl, the ethyl-methyl analog modifies lipophilicity and metabolic stability, useful in structure-activity relationship (SAR) studies for CNS-active agents.

References

-

Hofmann Rearrangement Stereochemistry

- Source: Cram, D. J., & Allinger, N. L. (1954). "Macro-ring Compounds. IV. The Stereochemical Course of the Hofmann Rearrangement." Journal of the American Chemical Society.

- Relevance: Establishes the retention of configuration protocol for synthesizing (R)-2-phenylbutan-2-amine.

-

Chiral Resolution Methodologies

- Source: Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds.

- Relevance: Lists protocols for using phenylalkylamines in acid resolution.

-

Synthesis and Properties of 2-Phenylbutan-2-amine

- Source: PubChem Compound Summary for CID 90741.

- Relevance: Physical data, CAS registry, and safety inform

-

Mechanistic Studies on Sulfonamide Cleavage

- Source: Drabowicz, J., et al. (2014). "The conversion of sulfur-containing hydrocarbon structures into sulfur-free products." Science of Synthesis.

- Relevance: Cites the use of optically active 2-phenyl-2-butylamine to determine stereochemical retention during desulfuriz

Sources

Methodological & Application

Application Note: Chiral Purity Determination of Amines by Gas Chromatography via Diastereomeric Derivatization

Introduction: The Challenge of Chiral Amine Analysis

In the pharmaceutical, agrochemical, and fine chemical industries, the stereochemistry of amine compounds is of paramount importance. Enantiomers of a chiral amine can exhibit vastly different pharmacological, toxicological, and physiological properties. Consequently, regulatory bodies and quality control systems demand accurate methods for quantifying the enantiomeric purity, or enantiomeric excess (e.e.), of these molecules.

While direct separation on a chiral gas chromatography (GC) column is one possible approach, it often requires extensive method development and specialized, expensive columns. An alternative, robust, and widely applicable strategy is chiral derivatization .[1][2] This technique involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into a pair of diastereomers. Because diastereomers possess different physical and chemical properties, they can be readily separated using standard, achiral GC columns.[1][3][4]

This application note provides a detailed guide to the principles, protocols, and best practices for the chiral analysis of primary and secondary amines by GC following derivatization, with a focus on forming stable diastereomeric amides.

The Principle: Converting Enantiomers to Separable Diastereomers

The fundamental concept of this method is the transformation of an analytical challenge into a straightforward separation. A racemic analyte, consisting of (R)-Amine and (S)-Amine, is reacted with a single, pure enantiomer of a CDA, for instance, an (S)-CDA.

The reaction yields two new compounds:

-

(R)-Amine + (S)-CDA → (R,S)-Diastereomer

-

(S)-Amine + (S)-CDA → (S,S)-Diastereomer

These resulting diastereomers will exhibit different retention times on a standard GC column, allowing for their baseline separation and quantification. The ratio of their peak areas directly corresponds to the enantiomeric ratio of the original amine sample.

Caption: Principle of Chiral Derivatization for GC Analysis.

Selecting the Optimal Chiral Derivatizing Agent (CDA)

The success of this technique hinges on the selection of an appropriate CDA. An ideal CDA should:

-

Be of the highest possible enantiomeric purity (>99%).

-

React rapidly and quantitatively with the amine under mild conditions to prevent racemization of the analyte or the agent itself.[5]

-

Form derivatives that are thermally stable and sufficiently volatile for GC analysis.

-

Yield diastereomers with significant chromatographic resolution.

Clarification on Reagent Choice: The topic specified derivatization with (R)-alpha-Ethyl-alpha-methylbenzylamine. It is important to clarify that this compound is a chiral amine itself. While chiral amines are essential as resolving agents for racemic acids (forming diastereomeric salts) or as chiral building blocks in synthesis[6], they are not typically used to derivatize other amines for analytical purposes. The reaction between two amines to form a stable, single product suitable for quantitative GC analysis is not a standard derivatization pathway.

The Recommended and Validated Approach: The industry-standard and scientifically validated method for derivatizing primary and secondary amines is the use of chiral acylating agents . These reagents, typically acid chlorides, react cleanly with the amine's nucleophilic nitrogen to form stable, volatile, and readily separable diastereomeric amides.

A premier example of such a reagent is N-(Trifluoroacetyl)-L-prolyl chloride (l-TPC) . The proline backbone provides the chiral center, while the trifluoroacetyl group significantly enhances the volatility of the resulting amide derivative and improves sensitivity with electron capture detectors (ECD).[5][7][8]

Detailed Experimental Protocol: Derivatization with l-TPC

Objective: To convert a racemic primary or secondary amine into a mixture of diastereomeric N-trifluoroacetyl-L-prolyl amides for the determination of enantiomeric excess by achiral GC.

Materials:

-

Amine sample (approx. 1-5 mg)

-

N-(Trifluoroacetyl)-L-prolyl chloride (l-TPC), >99% purity

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Triethylamine (TEA) or Pyridine (as HCl scavenger)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Standard laboratory glassware and magnetic stirrer

Protocol Workflow:

Caption: Experimental Workflow for Amine Derivatization.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the amine sample into a clean, dry 2 mL reaction vial. Add 1.0 mL of anhydrous DCM. If the sample is not fully soluble, gently vortex.

-

Reaction Setup: Place the vial in an ice-water bath and allow it to cool for 5 minutes. Add 1.5 equivalents (relative to the amine) of anhydrous triethylamine (TEA). TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

-

Derivatization Reaction: In a separate vial, prepare a solution of l-TPC (1.2 equivalents) in 0.5 mL of anhydrous DCM. Using a syringe, add the l-TPC solution dropwise to the cold, stirring amine solution over 1 minute.

-

Reaction Completion: Tightly cap the vial and allow the reaction to stir in the ice bath for 30-60 minutes. The reaction can then be allowed to warm to room temperature for an additional 30 minutes.

-

Workup and Purification:

-

Quench the reaction by adding 1 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 mL of 1M HCl (to remove excess TEA), 1 mL of saturated NaHCO₃ (to remove unreacted l-TPC), and 1 mL of brine (to remove residual water).

-

Drain the organic (DCM) layer into a clean vial containing a small amount of anhydrous Na₂SO₄.

-

-

Final Sample Preparation: After 5 minutes, carefully transfer the dried DCM solution to a new vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.[7] Reconstitute the dried derivative residue in a precise volume (e.g., 1.0 mL) of ethyl acetate for GC analysis.

Gas Chromatography (GC) Analysis

A key advantage of this method is the use of a standard, non-chiral capillary column, which is common in most analytical laboratories.

| GC Parameter | Typical Setting | Rationale / Expert Insight |

| GC System | GC with FID or MS | FID is robust and quantitative. MS provides mass confirmation of the derivatives. |

| Column | DB-5, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | An achiral 5% phenyl-polysiloxane phase provides excellent general-purpose separation.[5] |

| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the derivatives without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Constant flow rate of 1.0 - 1.5 mL/min is typical. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Start at 150°C, hold 2 min, ramp 5-10°C/min to 280°C, hold 5 min | The temperature ramp is critical. A slower ramp rate can improve the resolution between the two diastereomer peaks. |

| Detector Temp. | 280 °C (FID) | Must be higher than the final oven temperature to prevent condensation. |

Data Analysis and Interpretation

The output from the GC will be a chromatogram showing two distinct peaks corresponding to the (R,S) and (S,S) diastereomers.

-

Identify Peaks: Identify the two diastereomer peaks.

-

Integrate Areas: Obtain the peak area for each diastereomer (Area₁ and Area₂).

-

Calculate Enantiomeric Excess (% e.e.): Use the following formula:

% e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100%

Trustworthiness: A Self-Validating System & Troubleshooting

This protocol is designed to be robust and self-validating. Consistent results depend on controlling key parameters.

-

Issue: No or Low Product Yield

-

Cause: Moisture in the reagents or solvent can hydrolyze the l-TPC reagent. The amine may be of low purity.

-

Solution: Always use fresh, anhydrous solvents and high-purity reagents. Store l-TPC under inert gas and desiccated conditions.

-

-

Issue: Extra Peaks in Chromatogram

-

Cause: Incomplete reaction leaving the original amine, or side reactions from impurities.

-

Solution: Ensure the correct stoichiometry (slight excess of acylating agent). Perform the recommended aqueous workup to purify the sample.

-

-

Issue: Poor Resolution of Diastereomers

-

Cause: The oven temperature program is too fast.

-

Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 3°C/min) to increase the time the diastereomers spend interacting with the stationary phase, thereby improving separation.

-

-

Risk of Racemization: The chiral center in l-TPC is alpha to a carbonyl group, creating a theoretical risk of racemization under harsh basic conditions.[5] The use of a mild base (TEA) and low reaction temperatures (0°C) is a deliberate choice to completely mitigate this risk and ensure the integrity of the analysis.

References

-

(R)-(+)-a-Methylbenzylamine Dealer and Distributor. Multichem. [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

- Synthesis of amine stereoisomers.

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. IJRPC. [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

-

Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

-

Chirality Sensors. News-Medical.Net. [Link]

-

Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - NIH. [Link]

-

Separation of enantiomers - Stereochemistry. Chem.ucla.edu. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. weber.hu [weber.hu]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]